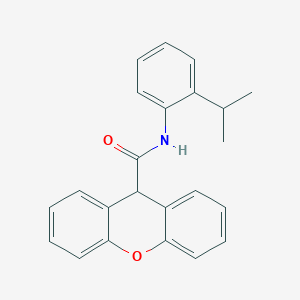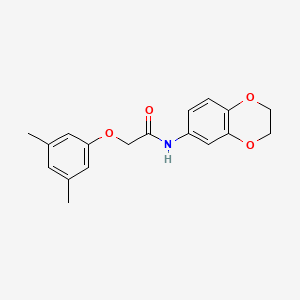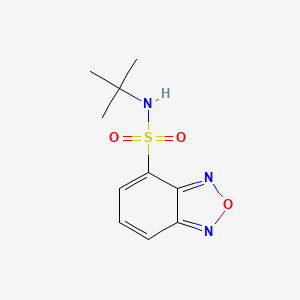
1,1'-(2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrole derivatives often involves multicomponent coupling reactions. For example, a related compound, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This process utilizes diverse spectroscopic techniques for structural studies, including 1H and 13C NMR and FT-IR, further confirmed by single-crystal X-ray diffraction (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using computational studies alongside experimental techniques. For instance, density functional theory (DFT) methods and single-crystal X-ray diffraction have been employed to predict and confirm the spectral and geometrical data of pyrrole compounds. Such analyses often reveal the closest contacts between active atoms and provide insights into the molecule's electrostatic potential surfaces (Louroubi et al., 2019).
Chemical Reactions and Properties
Pyrrole derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For instance, their reactivity with different reagents can lead to the formation of novel compounds with potential antimicrobial activities. The presence of the heterocyclic ring and substituents like methoxy groups significantly influences their antibacterial and antifungal properties (Hublikar et al., 2019).
作用機序
将来の方向性
The future directions for the use and study of 1,1’-(2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone are not specified in the search results. Given its use in the production of dyes and pigments , potential future directions could include the development of new synthesis methods, applications in various industries, and studies on its environmental impact and safety.
特性
IUPAC Name |
1-(4-acetyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-5-9(7(3)12)10(8(4)13)6(2)11-5/h11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPVYGNDKWVPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3,4-diacetylpyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


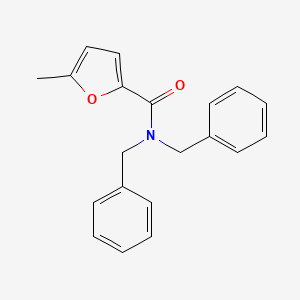
![methyl 3-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5636942.png)
![8-(3-chloro-4-fluorobenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5636950.png)
![4-{5-[(4-bromobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5636958.png)
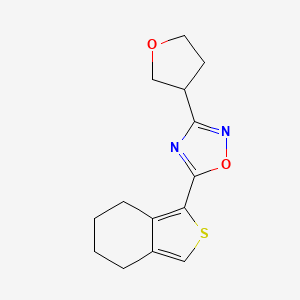
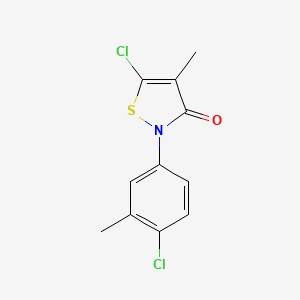
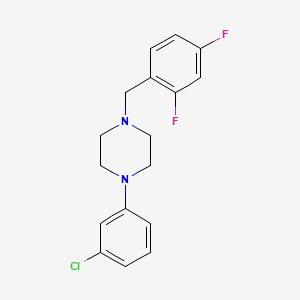
![5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide](/img/structure/B5636976.png)
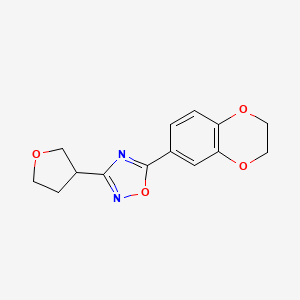
![(1-{[methyl(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]methyl}cyclopentyl)methanol](/img/structure/B5636986.png)
